4-Methylheptanoic acid is a branched-chain fatty acid with the molecular formula and a molecular weight of approximately 144.21 g/mol. It features a methyl group at the fourth carbon of the heptanoic acid chain, which contributes to its unique properties. This compound exists as a colorless liquid at room temperature and has a boiling point ranging from 109 to 112 °C, with a density of 0.921 g/mL .
These reactions are significant for synthetic organic chemistry and industrial applications .
Several synthesis methods for 4-Methylheptanoic acid have been documented:
4-Methylheptanoic acid finds applications across various fields:
Its versatility makes it valuable in both industrial and consumer products .
4-Methylheptanoic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Heptanoic Acid | Straight-chain fatty acid without branching | |
| 3-Methylhexanoic Acid | Methyl group at the third carbon | |
| 2-Ethylhexanoic Acid | Ethyl group at the second carbon | |
| 4-Ethylhexanoic Acid | Ethyl group at the fourth carbon |
The presence of a methyl group at the fourth position distinguishes 4-Methylheptanoic acid from its counterparts. This branching affects its physical properties, such as boiling point and solubility, potentially influencing its reactivity and biological interactions compared to linear or differently branched fatty acids .
4-Methylheptanoic acid represents a branched-chain carboxylic acid with the molecular formula C8H16O2 and a molecular weight of 144.21 grams per mole [1] [2]. This compound belongs to the class of organic compounds known as medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms [3]. The compound exhibits a seven-carbon main chain with a methyl substituent at the fourth carbon position, distinguishing it from its straight-chain counterpart, heptanoic acid [1] [4].
The systematic nomenclature of 4-methylheptanoic acid follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for organic compounds [1] [2]. The name is constructed by identifying the longest carbon chain, which contains seven carbon atoms, corresponding to the heptanoic acid backbone [1]. The methyl substituent is positioned at the fourth carbon atom when numbering from the carboxylic acid end, resulting in the complete systematic name "4-methylheptanoic acid" [1] [2].
According to IUPAC nomenclature rules, the carboxylic acid functional group takes priority in numbering, with the carbon atom of the carboxyl group designated as carbon number one [1]. The systematic name reflects this priority by numbering the carbon chain to give the substituent the lowest possible number while maintaining the carboxylic acid as the principal functional group [2].
4-Methylheptanoic acid is recognized by several alternative names and synonyms across different chemical databases and literature sources [1] [4] [5]. The most commonly encountered systematic synonym is "Heptanoic acid, 4-methyl-", which represents the Index Nominum format used in chemical abstracts and databases [1] [4] [5].
| Synonym Type | Name | Language/Region |
|---|---|---|
| IUPAC Name | 4-methylheptanoic acid | English |
| Index Name | Heptanoic acid, 4-methyl- | English |
| German Name | 4-Methylheptansäure | German |
| French Name | Acide 4-méthylheptanoïque | French |
| Alternative Name | 4-methylcaprylic acid | English |
| Alternative Name | 4-methyl-heptanoic acid | English |
The compound is also referred to as "4-methylcaprylic acid" in some literature, though this designation is less precise as caprylic acid typically refers to octanoic acid (eight-carbon chain) [4] [5]. International nomenclature includes the German term "4-Methylheptansäure" and the French designation "Acide 4-méthylheptanoïque", reflecting the compound's recognition in European chemical databases [4].
4-Methylheptanoic acid is catalogued across multiple chemical databases with specific registry numbers and identifiers that facilitate its identification and retrieval [1] [2]. The Chemical Abstracts Service (CAS) Registry Number for the racemic mixture is 3302-03-2, which serves as the primary identifier for this compound in chemical literature and regulatory databases [1] [4] [5].
| Database | Identifier | Description |
|---|---|---|
| CAS Registry | 3302-03-2 | Racemic mixture |
| PubChem | CID 13800369 | Compound identifier |
| ChemSpider | 10636217 | Structure database ID |
| EPA DSSTox | DTXSID20954632 | Toxicity database ID |
| FDA UNII | C08QLN57SM | Unique ingredient identifier |
| Japan Chemical Dictionary | J589.909E | Nikkaji number |
| Wikidata | Q27274998 | Linked data identifier |
| Human Metabolome Database | HMDB0340511 | Metabolite identifier |
The compound's molecular structure is represented by the International Chemical Identifier (InChI) string: InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) [1] [2]. The corresponding InChIKey, LXHFVSWWDNNDPW-UHFFFAOYSA-N, provides a fixed-length hash representation of the molecular structure [1] [2]. The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is CCCC(C)CCC(=O)O [1] [2].
4-Methylheptanoic acid possesses one stereogenic center at the fourth carbon atom, where the methyl substituent is attached [4] [6] [7]. This chiral center gives rise to two enantiomers with distinct stereochemical configurations designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules [6] [7] [8].
| Stereochemical Property | Description | Identifier |
|---|---|---|
| Number of Stereocenters | 1 | Carbon-4 position |
| R Configuration | (4R)-4-methylheptanoic acid | CAS 115109-01-8 |
| S Configuration | (4S)-4-methylheptanoic acid | CAS 40482-40-4 |
| Optical Activity (R) | (-)-4-methylheptanoic acid | Levorotatory |
| Optical Activity (S) | (+)-4-methylheptanoic acid | Dextrorotatory |
The (R)-enantiomer, also known as (-)-4-methylheptanoic acid due to its levorotatory optical rotation, carries the CAS Registry Number 115109-01-8 [6] [7]. This enantiomer is characterized by the InChI string InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1, which includes the stereochemical descriptor indicating the R configuration [7].
The (S)-enantiomer, designated as (+)-4-methylheptanoic acid for its dextrorotatory optical activity, is registered under CAS number 40482-40-4 [8] [9] [10]. Its stereochemical configuration is represented by the InChI string InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 [8]. The Food and Drug Administration assigns distinct Unique Ingredient Identifiers (UNII) to each enantiomer: DM88U2KD2A for the R-enantiomer and 6275T47M9J for the S-enantiomer [7] [8].
4-Methylheptanoic acid is a branched-chain fatty acid with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol [1] [2]. The compound possesses a seven-carbon main chain with a methyl substituent at the fourth carbon position, distinguishing it from its straight-chain counterpart, heptanoic acid [1] [2]. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, where the longest carbon chain determines the base name "heptanoic acid," and the methyl branch at position 4 is indicated by the prefix "4-methyl" [1].
The molecular structure consists of ten heavy atoms, comprising eight carbon atoms, two oxygen atoms, and sixteen hydrogen atoms [1] [2]. The compound features six rotatable bonds, one hydrogen bond donor (the carboxylic acid group), and two hydrogen bond acceptors (the carboxyl oxygen atoms) [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CCCC(C)CCC(=O)O, while the International Chemical Identifier key is LXHFVSWWDNNDPW-UHFFFAOYSA-N [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C8H16O2 [1] [2] |
| Molecular Weight | 144.21 g/mol [1] [2] |
| CAS Registry Number | 3302-03-2 [1] [2] |
| IUPAC Name | 4-methylheptanoic acid [1] |
| Heavy Atoms | 10 [1] |
| Rotatable Bonds | 6 [1] |
| H-Bond Donors | 1 [1] |
| H-Bond Acceptors | 2 [1] |
4-Methylheptanoic acid exhibits chirality due to the presence of one stereogenic center at the fourth carbon atom [3] [4]. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a propyl chain extending toward the carboxyl terminus, and a propyl chain extending toward the methyl terminus [3] [5]. The compound exists as two enantiomers: the (S)-4-methylheptanoic acid and the (R)-4-methylheptanoic acid [3] [4] [6].
The (S)-enantiomer has the CAS registry number 40482-40-4, while the (R)-enantiomer is identified by CAS number 115109-01-8 [3] [4] [6]. The stereochemical configuration significantly influences molecular interactions and biological activities [5]. The isomeric Simplified Molecular Input Line Entry System notations explicitly denote the stereochemistry: CCCC@HCCC(=O)O for the (S)-enantiomer and CCCC@@HCCC(=O)O for the (R)-enantiomer [3] [4].
The racemic mixture, containing equal amounts of both enantiomers, displays an optical activity designation of (±) and is represented by the main CAS number 3302-03-2 [7]. The absolute stereochemistry at carbon-4 affects the compound's binding affinity to microbial recognition proteins and enzymatic recognition patterns, as demonstrated in structurally related compounds [5].
| Stereochemical Aspect | Description |
|---|---|
| Stereogenic Centers | 1 (at C-4) [3] [4] |
| Chirality | Chiral molecule [3] |
| Enantiomers | Two possible [3] [6] |
| S-Enantiomer CAS | 40482-40-4 [4] [6] |
| R-Enantiomer CAS | 115109-01-8 [3] [6] |
| Optical Activity | Racemic mixture (±) [7] |
The conformational properties of 4-methylheptanoic acid are characterized by significant flexibility due to its saturated carbon chain structure and multiple rotatable bonds [1]. The molecule possesses six rotatable bonds along its carbon backbone, allowing for numerous conformational states [1]. The presence of the methyl branch at the fourth carbon introduces steric interactions that influence the preferred conformational arrangements.
The aliphatic chain exhibits typical alkane conformational behavior, with anti (staggered) conformations being energetically favored over gauche (eclipsed) arrangements [8]. The methyl substituent at carbon-4 creates a tertiary carbon center that restricts rotation around the C3-C4 and C4-C5 bonds compared to the unsubstituted positions [8]. This branching effect reduces the overall conformational freedom relative to the straight-chain heptanoic acid.
Rotational barriers around carbon-carbon bonds in 4-methylheptanoic acid are influenced by both steric and electronic factors [8] [9]. The barrier heights for methyl group rotation typically range from 2-4 kcal/mol for simple alkyl systems [8] [9]. The carboxylic acid terminus adopts preferential conformations that minimize steric clashes while maximizing intramolecular hydrogen bonding opportunities.
The compound's conformational ensemble in solution represents a dynamic equilibrium between multiple low-energy conformers. Temperature-dependent nuclear magnetic resonance studies would be required to determine specific rotational barriers and preferred conformational populations, though such detailed analyses were not found in the available literature for this specific compound.
4-Methylheptanoic acid contains two primary functional groups: a carboxylic acid group and a methyl branch, each contributing distinct chemical and physical properties [1] . The carboxylic acid functional group (-COOH) is located at the terminal position (C-1) and serves as the compound's primary reactive site [1] . This group exhibits typical carboxylic acid behavior, including acidic properties with a pKa of approximately 4.9, hydrogen bonding capability, and participation in acid-base reactions [11] .
The methyl branch at position C-4 introduces nonpolar, hydrophobic character to the molecule . This substituent creates a tertiary carbon center that serves as a stereogenic center, conferring chirality to the molecule [3] . The methyl group affects the compound's physical properties, including solubility, boiling point, and intermolecular interactions compared to unbranched analogs .
The aliphatic backbone consists of saturated carbon-carbon bonds, providing conformational flexibility while maintaining chemical stability . The chain contains three primary carbons (C-1 carboxyl carbon, terminal methyl carbon, and branch methyl carbon), five secondary carbons (C-2, C-3, C-5, C-6, C-7), and one tertiary carbon (C-4) . No quaternary carbons are present in the structure .
| Functional Group | Position | Characteristics |
|---|---|---|
| Carboxylic Acid | Terminal (C-1) | Acidic, polar, H-bond donor/acceptor [1] |
| Methyl Branch | C-4 position | Nonpolar, hydrophobic |
| Aliphatic Chain | C-1 to C-7 backbone | Saturated hydrocarbon |
| Tertiary Carbon | C-4 (branched carbon) | Stereogenic center [3] |
The reactivity profile of 4-methylheptanoic acid is dominated by the carboxylic acid functionality, which can undergo typical reactions including esterification with alcohols, amidation with amines, and reduction to form the corresponding alcohol . The methyl branch remains relatively unreactive under normal conditions but can participate in oxidation reactions under harsh conditions .
4-Methylheptanoic acid belongs to the medium-chain fatty acid family, characterized by aliphatic tails containing between 4 and 12 carbon atoms [14] [15]. Comparative analysis with structurally related compounds reveals distinctive features that influence its chemical and biological properties [15].
Heptanoic acid (C7H14O2), the straight-chain analog, differs primarily in the absence of the methyl branch [15] [16]. This structural difference results in heptanoic acid being achiral with a lower molecular weight of 130.18 g/mol compared to 4-methylheptanoic acid's 144.21 g/mol [15] [16]. The branching in 4-methylheptanoic acid reduces its boiling point and affects its solubility characteristics compared to the linear isomer [17] [16].
Octanoic acid (caprylic acid, C8H16O2) shares the same molecular formula as 4-methylheptanoic acid but differs in its straight-chain structure [18]. Octanoic acid has eight carbons in a linear arrangement without branching, making it achiral and providing different metabolic pathways and biological activities [18]. The straight-chain structure of octanoic acid results in different physical properties, including higher melting point and different solubility profile [18].
4-Methylhexanoic acid and 3-methylhexanoic acid represent homologous compounds with one fewer carbon in the main chain [19]. Both are chiral due to their methyl branches but exhibit different boiling points, densities, and biological activities due to the shorter carbon chain [19]. The position of the methyl branch (C-3 versus C-4) also influences stereochemical properties and enzymatic recognition [19].
4-Methyloctanoic acid extends the carbon chain by one additional methyl group, resulting in the molecular formula C9H18O2 and molecular weight of 158.24 g/mol [20] [21]. This compound shares the C-4 methyl branching pattern but exhibits different volatility, solubility, and organoleptic properties, including a characteristic "goaty" odor that distinguishes it from 4-methylheptanoic acid [20] [21].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Chirality |
|---|---|---|---|---|
| 4-Methylheptanoic acid | C8H16O2 | 144.21 g/mol | Methyl branch at C-4, 7-carbon main chain [1] | Chiral (C-4 stereocenter) [3] |
| Heptanoic acid | C7H14O2 | 130.18 g/mol | Straight-chain, no branching [15] [16] | Achiral [16] |
| Octanoic acid | C8H16O2 | 144.21 g/mol | Straight-chain, eight carbons [18] | Achiral [18] |
| 4-Methylhexanoic acid | C7H14O2 | 130.18 g/mol | Methyl branch at C-4, 6-carbon main chain [19] | Chiral (C-4 stereocenter) [19] |
| 4-Methyloctanoic acid | C9H18O2 | 158.24 g/mol | Methyl branch at C-4, 8-carbon main chain [20] | Chiral (C-4 stereocenter) [20] |